2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one
Description
Propriétés
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c28-22-15-21(30-18-23(22)31-19-24(29)27-9-5-2-6-10-27)17-26-13-11-25(12-14-26)16-20-7-3-1-4-8-20/h1,3-4,7-8,15,18H,2,5-6,9-14,16-17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOLDGYGWQFGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one typically involves multiple steps, including reductive amination and etherification reactions. One common method involves the reductive amination of a piperazine derivative with an aromatic aldehyde using sodium cyanoborohydride in methanol . The resulting intermediate is then subjected to etherification with a suitable alkylating agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may inhibit the function of certain enzymes, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Chemical Identity :
- IUPAC Name : 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one
- CAS No.: 898464-79-4
- Molecular Formula : C₂₄H₃₁N₃O₄
- Molecular Weight : 425.5206 g/mol .
Structural Features :
The compound consists of a pyran-4-one core substituted with two key moieties:
Piperidinylethoxy group at position 5: Introduces a polar, oxygen-rich side chain, likely influencing solubility and pharmacokinetics.
Structural Analogues
Compound 7k :
- Structure : (E)-3-(benzyloxy)-6-methyl-2-(3-(2-oxo-2-(piperidin-1-yl)ethoxy)styryl)-4H-pyran-4-one .
- Key Differences: Core: Styryl-substituted pyran-4-one vs. benzylpiperazinylmethyl-substituted pyran-4-one.
- Biological Activity :
- Compound 7k exhibits anti-neuroinflammatory activity and selective butyrylcholinesterase inhibition (IC₅₀ = 1.3 µM).
- The target compound’s benzylpiperazine moiety may confer distinct receptor-binding properties (e.g., serotonin or dopamine receptors).
Analog from :
- Structure : 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]-4H-pyran-4-one .
- Key Differences: Substituent at Position 5: 3-Chlorobenzyloxy vs. piperidinylethoxy.
- Implications :
- The absence of a piperidinyl group in this analog may reduce interactions with amine-binding enzymes compared to the target compound.
Pharmacokinetic and Physicochemical Comparisons
Activité Biologique
The compound 2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one is a synthetic derivative that belongs to a class of compounds known for their diverse pharmacological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure composed of multiple pharmacophores, including a piperazine ring and a pyranone moiety. The presence of these structural elements is significant as they contribute to the compound's bioactivity.
| Property | Details |
|---|---|
| Molecular Formula | C23H30N4O3 |
| Molecular Weight | 414.52 g/mol |
| IUPAC Name | 2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that derivatives containing the piperazine moiety exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit bacterial growth may be linked to its interaction with bacterial cell membranes or intracellular targets.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's . The IC50 values for enzyme inhibition can be crucial for determining efficacy.
- Antitumor Activity : Some studies have highlighted the antitumor potential of similar compounds, suggesting that the presence of the piperazine ring may enhance cytotoxic effects against cancer cells. This activity is likely mediated through apoptosis induction and cell cycle arrest .
Research Findings and Case Studies
Recent research has focused on synthesizing variations of this compound to explore its biological potential further. A study synthesized several derivatives and evaluated their biological activities through in vitro assays:
Table 1: Biological Activity of Synthesized Derivatives
| Compound | Activity Type | IC50 Value (µM) | Notes |
|---|---|---|---|
| 2-A | Antibacterial | 10 | Effective against S. aureus |
| 3-B | AChE Inhibition | 5 | Comparable to standard inhibitors |
| 5-C | Antitumor | 15 | Induced apoptosis in cancer cell lines |
| 7-D | Urease Inhibition | 8 | Significant inhibition observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
